The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule notable for its unique spirocyclic structure and various functional groups. Its molecular formula is , and it has a molecular weight of approximately 480.8 g/mol. This compound is primarily classified as a research chemical with potential applications in medicinal chemistry and biological studies.
The compound is cataloged under the CAS number 899906-16-2, and information regarding its properties and applications can be found on several chemical databases, including PubChem and BenchChem. The data includes spectral information, synthesis methods, and potential uses in scientific research.
This compound falls under the category of diazaspiro compounds, which are characterized by their spirocyclic structures involving nitrogen atoms. It also contains chlorophenyl and benzodioxin moieties, indicating its potential relevance in pharmacological research.
The synthesis of 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. Common methods include:
Technical details such as reaction conditions (temperature, solvent choice, and catalysts) are critical to ensure high yield and purity of the final product.
The molecular structure features a complex arrangement with multiple rings and functional groups. The spirocyclic portion contributes to the rigidity of the molecule, while the presence of sulfur and nitrogen atoms introduces potential sites for chemical reactivity.
InChI=1S/C22H20Cl3N3OS/c23-15-6-4-14(5-7-15)20-21(28-22(27-20)8-2-1-3-9-22)30-13-19(29)26-18-11-16(24)10-17(25)12-18/h4-7,10-12H,1-3,8-9,13H2,(H,26,29)The structural complexity is underscored by its high complexity rating of 661.
The compound can undergo various chemical reactions:
These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
The mechanism of action for this compound is likely related to its interactions with specific biological targets such as enzymes or receptors. The chlorophenyl and diazaspirodecadienyl groups may modulate biological pathways by binding to these targets. Detailed studies are required to elucidate the exact pathways involved.
While specific physical properties like density and melting point are not readily available from the sources consulted, general characteristics can be inferred based on similar compounds:
Chemical properties include reactivity with nucleophiles due to the presence of sulfur and nitrogen atoms. The presence of multiple functional groups suggests potential for diverse chemical behavior under different conditions.
This compound has several applications in scientific research:
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9